molecular formula C15H9F3N2OS B2867507 (E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 477512-20-2

(E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2867507
CAS No.: 477512-20-2
M. Wt: 322.31
InChI Key: FLOVOADOMFFOMT-XDJHFCHBSA-N
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Description

(E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a fluorinated benzamide derivative

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carbonyl compound.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Coupling Reaction: The final step involves coupling the fluorinated benzothiazole with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic Acid: A simpler fluorinated benzamide derivative with similar fluorine substitution.

    2,6-Difluoroaniline: Another fluorinated compound with a different functional group.

    3,4,5-Trifluorobenzoic Acid: A related compound with additional fluorine atoms.

Uniqueness

(E)-2,6-difluoro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific combination of fluorine atoms and the benzothiazole moiety

Properties

IUPAC Name

2,6-difluoro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2OS/c1-20-11-6-5-8(16)7-12(11)22-15(20)19-14(21)13-9(17)3-2-4-10(13)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOVOADOMFFOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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